2-(2-Methylcyclohexyl)acetohydrazide
Description
2-(2-Methylcyclohexyl)acetohydrazide is a hydrazide derivative characterized by a 2-methylcyclohexyl group attached to an acetohydrazide backbone.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2-methylcyclohexyl)acetohydrazide |
InChI |
InChI=1S/C9H18N2O/c1-7-4-2-3-5-8(7)6-9(12)11-10/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
RCDJRDQPLZVCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexyl)acetohydrazide typically involves the reaction of 2-methylcyclohexyl acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclohexyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(2-Methylcyclohexyl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it valuable in various chemical transformations.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclohexyl)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticonvulsant Activity
- Benzimidazole acetohydrazides (e.g., compound 25g): Exhibited superior anticonvulsant activity (ED₅₀ = 38.2 mg/kg) compared to phenytoin in rodent models .
- 2-(2-Methylcyclohexyl)acetohydrazide: No direct data, but increased lipophilicity from the cyclohexyl group may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
Anti-inflammatory Activity
- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Showed 32–58% reduction in inflammation (carrageenan-induced edema), comparable to diclofenac .
- Cyclohexyl analogs : Bulky substituents may reduce steric hindrance at cyclooxygenase (COX) active sites, though this requires experimental validation.
Antimicrobial Activity
- 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives : Demonstrated antifungal activity against Candida spp. (MIC = 0.0156–2 mg/mL), with some outperforming ketoconazole .
- Pyrimidine-thioacetohydrazides : Exhibited structure-dependent antibacterial activity, with hydroxyl-substituted derivatives showing enhanced potency .
Pharmacokinetic and Toxicity Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
